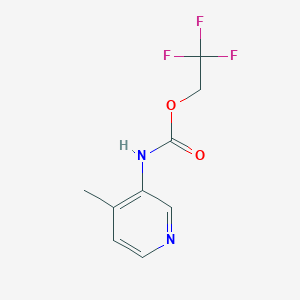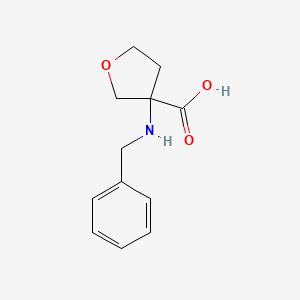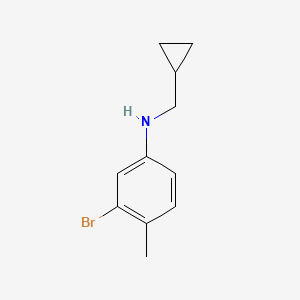
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one (3-BDPP) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. It is an organic compound with a molecular weight of 339.9 g/mol and a melting point of 107-109°C. 3-BDPP has been studied for its ability to act as a building block for organic synthesis and for its biochemical and physiological effects.
Scientific Research Applications
Antineoplastic and Antimicrobial Agent Synthesis
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one has been explored in the synthesis of substituted pyrrolin-2-ones, with potential applications as antineoplastic and antimicrobial agents. These compounds, derived from pyrrolidine-2,4-diones, have been evaluated for activity against lymphocytic leukemia and Gram-positive bacteria, showcasing their potential in medical research and drug development (El-Dine, Kassem, Soliman, Saudi, & Kader, 1991).
Chemical Synthesis and Optimization
This compound plays a role in the optimized synthesis of biphenyl carboxylic acid derivatives, crucial for developing various chemical entities. The process involves key steps like Suzuki coupling, offering insights into efficient synthesis methods for complex organic molecules (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999).
Antimicrobial Activity in Cyanopyridine Derivatives
The compound is utilized in synthesizing cyanopyridine derivatives, which exhibit significant antimicrobial activity. This highlights its importance in developing new antibacterial agents, with demonstrated efficacy against a range of bacterial strains (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Materials Science and Surface Analysis
In the field of materials science, derivatives of this compound are investigated for their electronic and non-linear optical properties. These studies are crucial for developing advanced materials with specific electronic characteristics (Nazeer, Rasool, Mujahid, Mansha, Zubair, Kosar, Mahmood, Shah, Shah, Zakaria, & Akhtar, 2020).
properties
IUPAC Name |
3-bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBYHOVONSVERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



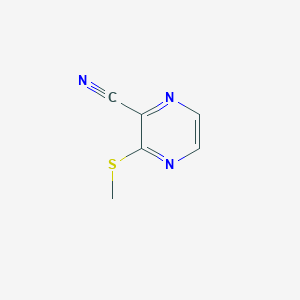
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
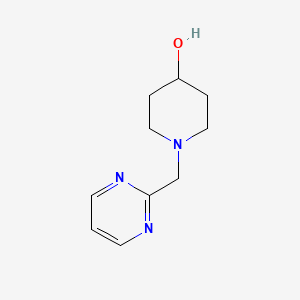
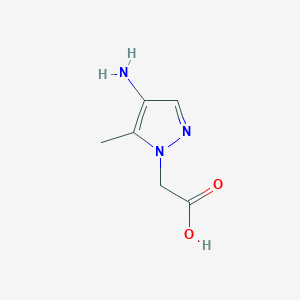
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
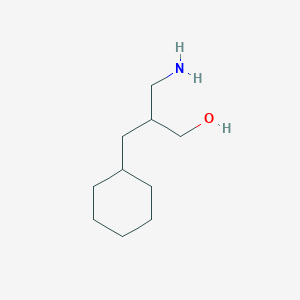
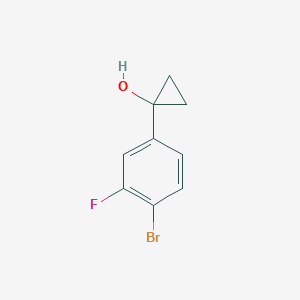

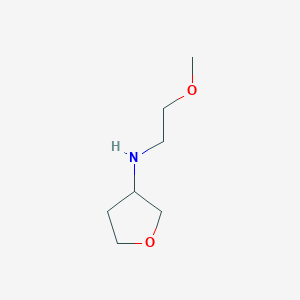
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
